molecular formula C12H10BrNO B12879783 (E)-1-(5-Bromofuran-2-yl)-N-(4-methylphenyl)methanimine CAS No. 105695-69-0

(E)-1-(5-Bromofuran-2-yl)-N-(4-methylphenyl)methanimine

Cat. No.: B12879783
CAS No.: 105695-69-0
M. Wt: 264.12 g/mol
InChI Key: ZNMDMJPZDAPNDN-UHFFFAOYSA-N
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Description

N-((5-Bromofuran-2-yl)methylene)-4-methylaniline is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromofuran-2-yl)methylene)-4-methylaniline typically involves the condensation reaction between 5-bromofurfural and 4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromofuran-2-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives.

Scientific Research Applications

N-((5-Bromofuran-2-yl)methylene)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-Bromofuran-2-yl)methylene)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • **N-((5-Bromofuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
  • N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine

Uniqueness

N-((5-Bromofuran-2-yl)methylene)-4-methylaniline stands out due to its unique combination of the furan ring and the methylaniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

105695-69-0

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C12H10BrNO/c1-9-2-4-10(5-3-9)14-8-11-6-7-12(13)15-11/h2-8H,1H3

InChI Key

ZNMDMJPZDAPNDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(O2)Br

Origin of Product

United States

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